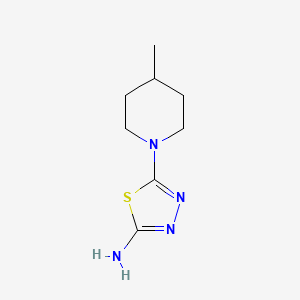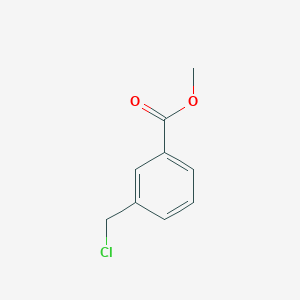![molecular formula C13H18N2 B1364324 1-[(4-Ethenylphenyl)methyl]piperazine CAS No. 168270-38-0](/img/structure/B1364324.png)
1-[(4-Ethenylphenyl)methyl]piperazine
Vue d'ensemble
Description
“1-[(4-Ethenylphenyl)methyl]piperazine” is a chemical compound that belongs to the class of piperazines. It has a molecular formula of C13H18N2 and a molecular weight of 202.3 g/mol .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “this compound”, has been a subject of extensive research. Recent methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperazine ring with a phenylmethyl and ethenyl group attached .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a predicted boiling point of 316.7±27.0 °C, a predicted density of 1.022±0.06 g/cm3, and a predicted pKa of 9.14±0.10 .
Applications De Recherche Scientifique
Biological Evaluation as Herbicides and Cytokinin Mimics
1-[(4-Ethenylphenyl)methyl]piperazine derivatives, including aryl(thio)carbamoyl derivatives of piperazines, have been synthesized and evaluated for potential applications in agriculture as herbicides and plant growth regulators. These compounds exhibit herbicidal activity against Triticum aestivum and cytokinin-like activity that stimulates betacyanin synthesis in Amaranthus caudatus, indicating their potential as new chemical families for agricultural use (Stoilkova, Yonova, & Ananieva, 2014).
Anticancer Activity Exploration
Piperazine derivatives have shown promise in anticancer research, with certain compounds exhibiting significant in vitro anticancer activity. For example, 4-methyl-piperazine-1-carbodithioic acid 3-cyano-3,3-diphenylpropyl ester hydrochloride (TM-208) has demonstrated excellent anticancer properties in vivo and in vitro, with low toxicity, highlighting the potential of piperazine derivatives in cancer treatment (Jiang et al., 2007). Additionally, 1,2,4-triazine derivatives bearing piperazine amide moiety have been synthesized and shown to possess promising antiproliferative agents against MCF-7 breast cancer cells, further supporting the role of piperazine derivatives in anticancer drug development (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).
Synthesis of Key Intermediates for Drug Development
The synthesis of 1-[(4-chlorophenyl)phenyl methyl] piperazine, a key intermediate in the production of cetirizine hydrochloride, highlights the importance of piperazine derivatives in pharmaceutical manufacturing. The optimized synthesis route for this compound is suitable for industrial production, underscoring the utility of piperazine derivatives in synthesizing key pharmaceutical intermediates (Dong, 2014).
Propriétés
IUPAC Name |
1-[(4-ethenylphenyl)methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-2-12-3-5-13(6-4-12)11-15-9-7-14-8-10-15/h2-6,14H,1,7-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHMJVLPJMDBLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)CN2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00391546 | |
| Record name | 4-(piperazinylmethyl)styrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00391546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
168270-38-0 | |
| Record name | 4-(piperazinylmethyl)styrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00391546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

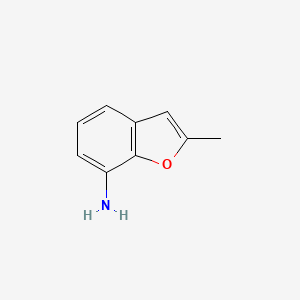


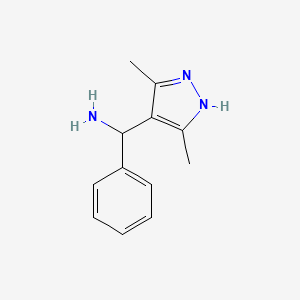
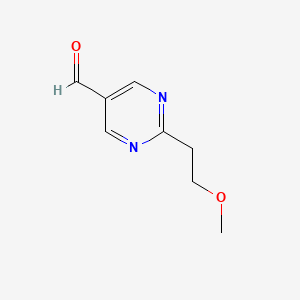
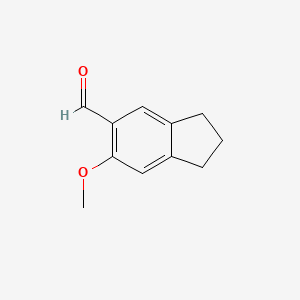
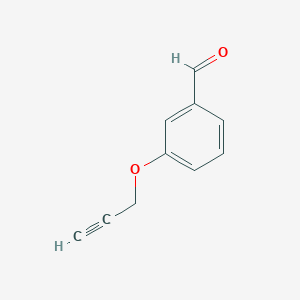
![[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B1364257.png)
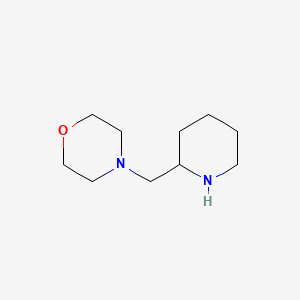
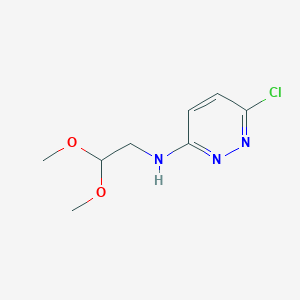
![4-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1364265.png)
